![molecular formula C24H27NO5 B611521 Tylophorinicine CAS No. 87302-57-6](/img/structure/B611521.png)
Tylophorinicine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tylophorinicine a potential leukemic drug. It has Antifungal activity, inhibition of thymidylate synthase by pergularinine.
Scientific Research Applications
Anticancer Activity
- Cell Cycle Arrest and Carcinoma Treatment : Tylophorine, a derivative of Tylophorinicine, has shown efficacy in arresting carcinoma cells in the G1 phase by downregulating cyclin A2 expression. This action is crucial for its anti-cancer activity (Wu et al., 2009).
- Novel Antitumor Mechanisms : Several Tylophorine analogs, including DCB-3500 and DCB-3503, demonstrated potent inhibition of cell growth in various cancer cell lines, suggesting a unique mode of action distinct from conventional antitumor drugs (Gao et al., 2004).
- c-Jun-mediated Anticancer Mechanisms : Tylophorine increases the accumulation of c-Jun protein in carcinoma cells, contributing to its anticancer effects. This mechanism involves the downregulation of cyclin A2 promoter activity (Yang et al., 2013).
Anti-inflammatory and Antiallergic Properties
Tylophorine has been used in ayurvedic medicine for treating various allergic and inflammatory disorders, including asthma and rhinitis (Joa et al., 2009).
Antiviral Activity
- Inhibition of Coronaviruses : Tylophorine compounds have been identified as potent in vitro inhibitors of enteropathogenic coronaviruses, including transmissible gastroenteritis virus (TGEV) and severe acute respiratory syndrome coronavirus (SARS-CoV) (Yang et al., 2010).
- VEGFR2-mediated Anti-angiogenesis : Tylophorine significantly inhibits angiogenesis processes and directly affects VEGFR2 tyrosine kinase activity, suggesting potential for anti-angiogenesis and anti-cancer therapies (Saraswati et al., 2013).
Vascular Smooth Muscle Cell Proliferation
Tylophorine inhibits vascular smooth muscle cell proliferation, suggesting its potential use in treating vascular-proliferative disorders like restenosis (Joa et al., 2019).
Ribonucleoprotein Complex Targeting in Tumor Suppression
Tylophorine derivatives target and sequester a ribonucleoprotein complex containing caprin-1 and c-Myc mRNA, suppressing tumor growth (Qiu et al., 2014).
properties
CAS RN |
87302-57-6 |
---|---|
Product Name |
Tylophorinicine |
Molecular Formula |
C24H27NO5 |
Molecular Weight |
409.48 |
IUPAC Name |
Dibenzo(f,H)pyrrolo(1,2-b)isoquinolin-14-ol, 9,11,12,13,13a,14-hexahydro-2,3,6,7-tetramethoxy-, (13aS,14R)- |
InChI |
InChI=1S/C24H27NO5/c1-27-19-8-13-14-9-20(28-2)22(30-4)11-16(14)23-17(15(13)10-21(19)29-3)12-25-7-5-6-18(25)24(23)26/h8-11,18,24,26H,5-7,12H2,1-4H3/t18-,24-/m0/s1 |
InChI Key |
JWHWLMNMGLICQZ-UUOWRZLLSA-N |
SMILES |
O[C@H]1[C@@](CCC2)([H])N2CC3=C1C4=CC(OC)=C(OC)C=C4C5=CC(OC)=C(OC)C=C53 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Tylophorinicine; (+)-Tylophorinicine; DCB-3501; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.